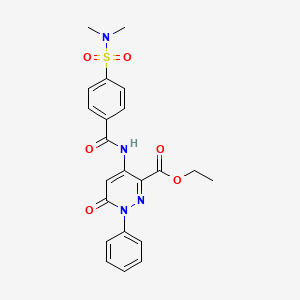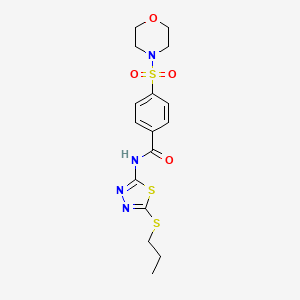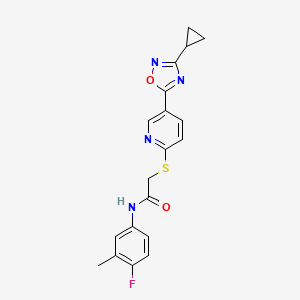
N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide, also known as CNMN or 3CN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CNMN is a nitroimidazole derivative that has been found to exhibit selective cytotoxicity towards hypoxic cells, making it a promising tool for studying the effects of hypoxia on biological systems.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
This could involve binding to specific receptors or enzymes, altering their function, and leading to downstream effects .
Biochemical Pathways
These could include pathways related to cell signaling, metabolism, or other cellular processes .
Pharmacokinetics
Similar compounds have been found to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches its target sites in the body.
Result of Action
These could include changes in cell signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. Additionally, the physiological environment within the body, including factors like pH, enzyme levels, and the presence of other molecules, can also influence its action .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide in lab experiments is its selective cytotoxicity towards hypoxic cells, making it a useful tool for studying the effects of hypoxia on biological systems. However, one limitation is that this compound may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide, including:
1. Further investigation into the mechanism of action of this compound and its effects on biological systems.
2. Exploration of the potential therapeutic applications of this compound in cancer treatment.
3. Development of new derivatives of this compound with improved selectivity and efficacy.
4. Investigation of the potential use of this compound in combination with other cancer treatments.
5. Further study of the biochemical and physiological effects of this compound on biological systems.
In conclusion, this compound is a promising tool for studying the effects of hypoxia on biological systems. Its selective cytotoxicity towards hypoxic cells makes it a useful tool for cancer research, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide involves the reaction of 4-chloroaniline with 3-nitrobenzaldehyde in the presence of a base, followed by the addition of methyl isocyanate. The resulting product is purified through recrystallization to yield pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide has been used in a variety of scientific research applications, including the study of hypoxia and cancer. Hypoxia occurs when cells are deprived of oxygen, and is a common feature of many solid tumors. This compound has been found to selectively target hypoxic cells, making it a useful tool for studying the effects of hypoxia on cancer cells.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-16-14(17-12-7-5-11(15)6-8-12)10-3-2-4-13(9-10)18(19)20/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHQIVLGSJRYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide](/img/structure/B2457238.png)

![2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide](/img/structure/B2457243.png)



![N-(3-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2457249.png)


![5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2457254.png)
![Methyl 2-[(4-bromobenzene)sulfonamido]acetate](/img/structure/B2457255.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2457258.png)